1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl-
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Overview
Description
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, with a tert-butylthio group and a methyl group as substituents
Preparation Methods
The synthesis of 1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methyl-1-propanol with tert-butylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The tert-butylthio group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives.
Scientific Research Applications
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but typically involve interactions with active sites or binding pockets of target molecules.
Comparison with Similar Compounds
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- can be compared with other similar compounds such as:
1-Propanol, 3-(diethylamino)-: This compound has a diethylamino group instead of a tert-butylthio group, leading to different chemical properties and reactivity.
3-Dimethylamino-1-propanol: This compound has a dimethylamino group, which also affects its chemical behavior and applications. The uniqueness of 1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications
Properties
CAS No. |
62296-19-9 |
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Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-7(5-9)6-10-8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
RBANXIAMAXXFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CSC(C)(C)C |
Origin of Product |
United States |
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